4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine
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Overview
Description
4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine is a complex organic compound with a unique bicyclic structure. It contains a morpholine ring fused with a sulfur-containing bicyclic system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine typically involves the reaction of morpholine with a suitable bicyclic sulfur-containing precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic system can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group and other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)morpholine
- 4-(7,7-Dioxido-8-methyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine
Uniqueness
4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine is unique due to its specific phenyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more useful in certain applications.
Properties
CAS No. |
19158-30-6 |
---|---|
Molecular Formula |
C17H23NO3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-8-phenyl-7λ6-thiabicyclo[4.2.0]octane 7,7-dioxide |
InChI |
InChI=1S/C17H23NO3S/c19-22(20)15-8-4-5-9-17(15,18-10-12-21-13-11-18)16(22)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |
InChI Key |
NMQHAHIFQLFGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)S(=O)(=O)C2C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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